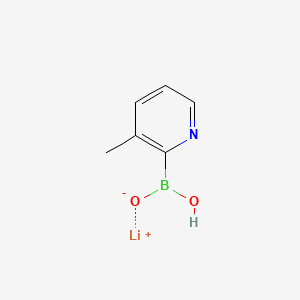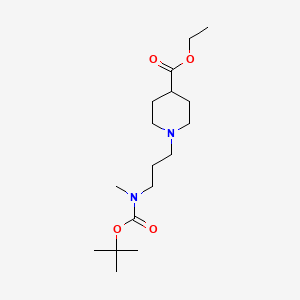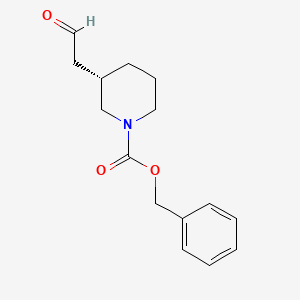![molecular formula C6H2Br2N2O5 B578117 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole CAS No. 1314801-35-8](/img/structure/B578117.png)
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. This compound is known for its applications in materials science, pharmaceuticals, and other industries due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as toluene or acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can be oxidized to form peroxides or other oxygen-containing derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of debrominated benzo[c][1,2,5]oxadiazole derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives with various functional groups.
Scientific Research Applications
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as light-emitting and conducting polymers for organic electronics.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole involves its interaction with molecular targets and pathways within biological systems. The hydroperoxy groups can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]oxadiazole: Shares a similar core structure but lacks the hydroperoxy groups.
4,7-Dibromo-5,6-dihydrobenzo[c][1,2,5]oxadiazole: Similar structure but without the hydroperoxy groups.
Uniqueness
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is unique due to the presence of both bromine and hydroperoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,7-dibromo-5,6-dihydroperoxy-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O5/c7-1-3-4(10-15-9-3)2(8)6(14-12)5(1)13-11/h11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQAOBYGWQNRLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NON=C2C(=C1OO)Br)Br)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857055 |
Source


|
| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314801-35-8 |
Source


|
| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)
![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)






